Sermorelin

Overview

Description

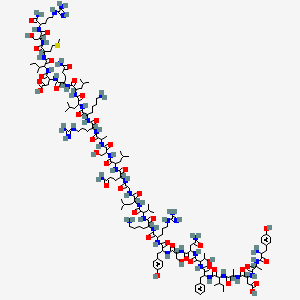

Sermorelin is a synthetic 29-amino acid peptide analog of Growth Hormone-Releasing Hormone (GHRH) that stimulates the pituitary gland to secrete endogenous growth hormone (GH) . Approved by the FDA in 1991 for diagnosing and treating growth hormone deficiency (GHD) in children, it was later explored for adult-onset GH insufficiency and anti-aging applications . Unlike exogenous recombinant human GH (rhGH), which directly elevates GH levels, this compound mimics natural GHRH, promoting pulsatile GH release that aligns with physiological rhythms .

Mechanism of Action: this compound binds to GHRH receptors on pituitary somatotrophs, triggering intracellular signaling (via cAMP) to synthesize and release GH. This results in downstream production of insulin-like growth factor 1 (IGF-1), which mediates anabolic effects such as muscle growth, fat loss, and tissue repair .

Pharmacokinetics: Subcutaneous administration yields <4% bioavailability, with an elimination half-life of ~8 minutes in healthy adults . Rapid metabolism produces the metabolite GRF3-29, detectable in plasma for up to 2 hours post-injection .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Coupling

The Fmoc/tBu-based SPPS protocol is the gold standard for sermorelin production. Key steps include:

- Resin activation : Chlorotrityl chloride (CTC) resin with a substitution degree of 0.63 mmol/g is preferred for its stability and loading efficiency.

- Amino acid coupling : Fmoc-protected residues are sequentially added using coupling agents like DIC-OxymaPure (5 equivalents, 2-minute preactivation, 1-hour reaction).

Example : Synthesis begins with Fmoc-Asn(Trt)-Ser(Ψ(Me,Me)Pro)-CTC resin. Serine residues are incorporated using pseudoproline dipeptides (ΨPro) to prevent aggregation.

Solution-Phase Synthesis and Fragment Condensation

While SPPS dominates industrial production, solution-phase methods are explored for specific fragments:

- BOC protection : Early methods used tert-butoxycarbonyl (BOC) groups, but lengthy deprotection cycles (e.g., 20% piperidine/DMF) limit scalability.

- Fragment coupling : Segments like [1–15] and [16–29] are synthesized separately and ligated via native chemical ligation (NCL), though yields remain suboptimal compared to SPPS.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). The patent CN112175066A reports a purity of 42% pre-purification and >98% post-purification.

Mass Spectrometry (LCMS)

LCMS confirms molecular weight (3357.9 g/mol) and identifies truncation products. For example, incomplete deprotection of Trt groups results in +243 Da adducts.

Table 2 : Common Impurities in Crude this compound

| Impurity Type | Molecular Weight Shift (Da) | Cause |

|---|---|---|

| Trt adducts | +243 | Incomplete side-chain deprotection |

| Deamidation | -17 | Asp/Asn hydrolysis |

| Oxidation | +16 | Methionine sulfoxide formation |

Synthesis Challenges and Innovations

Aggregation Mitigation

- ΨPro dipeptides : Incorporating Fmoc-Ser(Ψ(Me,Me)Pro)-OH reduces secondary structure formation, improving elongation efficiency.

- Temperature optimization : Elevated temperatures (70°C) during automated synthesizers enhance coupling rates for hindered residues.

Disulfide Bond Formation

Though this compound lacks disulfide bonds, related peptides use SIT (sec-isoamyl thiol) protection for chemoselective bridging. This method achieves >90% cyclization efficiency in 30 minutes.

Regulatory and Industrial Considerations

Compliance with 503B Standards

The FDA mandates that outsourcing facilities validate this compound’s sterility and potency. The UMB report emphasizes using USP-grade resins and avoiding cytotoxic byproducts (e.g., HOBt).

Scalability and Cost

Chemical Reactions Analysis

Proteolytic Degradation in Plasma

In vitro studies demonstrate rapid degradation of Sermorelin in human plasma, primarily through truncation of the N-terminal Tyr-Ala residues, yielding the metabolite GRF 3-29 () . This cleavage occurs within 4 hours under physiological conditions, with no intact this compound detectable afterward . Comparatively, analogs like CJC-1293 (D-Ala² substitution) resist proteolysis due to altered stereochemistry .

Table 2: Degradation Profiles of this compound and Analogs

| Compound | Modification | Plasma Stability | Metabolite Detected |

|---|---|---|---|

| This compound | L-Ala² | Rapid degradation | GRF 3-29 (100%) |

| CJC-1293 | D-Ala² | High stability | Intact compound |

| CJC-1295 | Multiple substitutions | Moderate stability | Intact compound |

Metabolic Pathways and In Vivo Behavior

Subcutaneous administration in humans results in rapid metabolism, with GRF 3-29 detected in plasma within 30 minutes post-injection . No intact this compound is observed in vivo, and metabolite clearance occurs within 90 minutes . In contrast, intravenous studies in rats show detectable intact this compound for up to 8 hours, suggesting route-dependent pharmacokinetics .

Key Metabolic Insights:

-

Enzymatic Targets : Aminopeptidases and endoproteases cleave peptide bonds at residues 1–2 (Tyr-Ala) .

-

Metabolite Activity : GRF 3-29 lacks GHRH receptor agonism, rendering it biologically inert .

-

Species Variability : Rats exhibit slower metabolism compared to humans, likely due to interspecies protease differences .

Chemical Modifications for Enhanced Stability

Structural analogs of this compound incorporate D-amino acids or lipid moieties to delay degradation:

-

CJC-1293 : Substitution of L-Ala² with D-Ala² reduces enzymatic cleavage, extending half-life to >2 hours .

-

Tesamorelin : A 44-amino acid analog with a hexenoyl group exhibits prolonged stability ( hours) .

Table 3: Stability Improvements via Chemical Modifications

| Modification Type | Example Compound | Half-Life Extension | Mechanism |

|---|---|---|---|

| D-Amino Acid Substitution | CJC-1293 | 2+ hours | Protease resistance |

| Lipid Conjugation | Tesamorelin | 8+ hours | Reduced renal clearance |

pH-Dependent Stability

Reconstituted this compound acetate requires a pH of 5.0–5.5 for optimal stability . Deviations from this range accelerate hydrolysis or aggregation, emphasizing the need for buffered formulations (e.g., sodium phosphate) .

Comparative Degradation Kinetics

This compound degrades 10x faster than Ipamorelin ( hours) due to its shorter sequence and lack of ghrelin receptor-binding motifs . This rapid turnover limits its therapeutic utility compared to longer-acting analogs .

Scientific Research Applications

Growth Hormone Deficiency

Sermorelin is primarily used to treat growth hormone deficiency in both children and adults. It has been shown to improve growth rates in children and enhance body composition, cognitive function, and overall well-being in adults .

Case Study Example:

A study involving pediatric patients demonstrated that this compound effectively increased GH levels and improved growth outcomes compared to placebo treatments .

Age-Related Conditions

This compound's potential extends to anti-aging therapies. Research indicates that it may improve sleep quality, cognitive function, and metabolic health in older adults. These effects are particularly beneficial for individuals experiencing age-related declines in GH levels .

Data Table: Effects of this compound on Aging

| Parameter | Effect | Study Reference |

|---|---|---|

| Cognitive Function | Improved | Vitiello et al. |

| Sleep Quality | Enhanced | Vitiello et al. |

| Body Composition | Increased lean mass | Sigalos et al. |

Treatment of Recurrent Gliomas

Recent studies have highlighted the efficacy of this compound in treating recurrent gliomas, particularly in patients with high-grade tumors. Research indicates that this compound inhibits glioma cell proliferation through cell cycle regulation and enhances immune responses against tumors .

Case Study Example:

A cohort study involving 1,018 glioma patients revealed that those treated with this compound showed significant improvements in tumor control and overall survival rates compared to standard therapies .

Comparative Efficacy with GHRT

Research comparing this compound with traditional GHRT emphasizes its advantages in safety and efficacy. This compound's ability to stimulate natural GH release results in fewer side effects and a lower risk of overdosing compared to direct GH administration .

Data Table: Comparison of this compound and GHRT

| Parameter | This compound | GHRT |

|---|---|---|

| Administration | Stimulates endogenous GH release | Direct GH administration |

| Side Effects | Fewer | Higher risk |

| Patient Outcomes | Improved cognitive function | Variable |

Mechanism of Action

Sermorelin exerts its effects by binding to the growth hormone-releasing hormone receptor on the anterior pituitary gland. This binding stimulates the release of growth hormone, which then acts on various tissues in the body to promote growth and metabolism. The primary molecular target of this compound is the growth hormone-releasing hormone receptor, and the pathway involved includes the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Sermorelin is compared below with key analogs and related therapies based on structure, pharmacokinetics, efficacy, and clinical utility.

This compound vs. Tesamorelin

Key Findings :

- Tesamorelin’s extended half-life allows once-daily dosing, whereas this compound requires frequent administration .

- Tesamorelin shows superior efficacy in reducing visceral adiposity but is cost-prohibitive for non-HIV applications .

This compound vs. CJC-1295 and CJC-1293

Key Findings :

- CJC-1295’s albumin-binding moiety prolongs activity, reducing dosing frequency compared to this compound .

- Both CJC analogs exhibit longer detection windows in anti-doping tests, making this compound harder to trace .

This compound vs. Ipamorelin

Key Findings :

This compound vs. Recombinant Human GH (rhGH)

Key Findings :

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which sermorelin modulates growth hormone (GH) secretion, and how can these be experimentally validated?

this compound, a synthetic GHRH analog, binds to pituitary GHRH receptors to stimulate GH release via cAMP-dependent pathways. Methodologically, in vitro models (e.g., primary pituitary cell cultures) can quantify GH secretion via ELISA or radioimmunoassay under varying this compound concentrations. Dose-response curves and receptor-blocking experiments (e.g., using GHRH antagonists) validate specificity . In vivo, rodent models with GH-deficient phenotypes can assess restoration of GH/IGF-1 axis function through serial blood sampling and LC-MS/MS analysis .

Q. What analytical techniques are recommended for detecting this compound and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Intact this compound : Precursor ion m/z 672.6 (charge +5), product ions m/z 707.2/787.9, CV 30 V, CE 20 eV .

- Metabolites : Fragments like this compound(12-29)-NH₂ (m/z 515.1, charge +4) require optimized CE voltages (17 eV) for detection . Sample preparation should include solid-phase extraction to minimize matrix interference, and validation should follow FDA bioanalytical guidelines (precision, accuracy, stability) .

Q. How should preclinical studies design dosing regimens to evaluate this compound’s anti-tumor effects in glioma models?

Use orthotopic xenograft models (e.g., U-87 MG cells in nude mice) with this compound administered subcutaneously at 1–2 mg/kg/day. Monitor tumor growth via MRI and correlate with biomarkers (e.g., GHRHR expression via IHC). Include controls for GH-independent effects (e.g., GH-deficient lit/lit mice) . Survival analysis (Kaplan-Meier) and transcriptomic profiling (RNA-seq) of treated vs. untreated tumors can identify pathways like cell cycle arrest (e.g., CDK4/6 downregulation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across glioma subtypes (e.g., IDH-wildtype vs. mesenchymal)?

Stratify patient-derived xenografts (PDXs) by molecular subtypes (IDH status, 1p/19q co-deletion) and apply this compound in combination with temozolomide (TMZ). Use Drug Resistance Scores (DRS) from transcriptomic data (e.g., CGGA database) to predict responsiveness. For IDH-wildtype gliomas, which show lower DRS, validate mechanisms via CRISPR-Cas9 knockout of GHRHR to confirm target specificity . Multi-omics integration (proteomics, metabolomics) can reveal subtype-specific metabolic vulnerabilities (e.g., glutamine dependency) .

Q. What methodological strategies address this compound’s short half-life (11–12 minutes) in pharmacokinetic studies?

- Continuous infusion : Use osmotic pumps in rodent models to maintain steady-state this compound levels, with microdialysis for real-time GH measurement in plasma .

- Stabilization : Modify this compound with PEGylation or lipid nanoparticles to prolong half-life. Validate bioactivity via GH release assays and compare clearance rates (non-compartmental analysis) .

- Metabolite tracking : LC-MS/MS should monitor degradation products (e.g., this compound(22-29)-NH₂, m/z 487.8) to assess metabolic stability .

Q. How can researchers reconcile conflicting data on this compound’s immunomodulatory effects in glioma microenvironments?

Contradictions arise from tumor heterogeneity and immune cell infiltration variability. Methodological solutions:

- Single-cell RNA-seq : Profile tumor-associated macrophages (TAMs) and CD4+ T cells in this compound-treated vs. untreated tumors to resolve subset-specific responses (e.g., M2 TAM polarization) .

- Flow cytometry : Quantify immune checkpoint markers (PD-1, CTLA-4) in peripheral blood mononuclear cells (PBMCs) from clinical cohorts. Negative correlations between this compound DRS and checkpoint expression suggest immune activation .

- Co-culture models : Co-culture glioma cells with monocytes +/- this compound to test chemotaxis (Transwell assays) and cytokine secretion (multiplex assays) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on cognitive function in aging models?

- Mixed-effects models : Analyze longitudinal cognitive scores (e.g., Morris water maze) in aged rodents treated with this compound (0.5–2 mg/day). Adjust for covariates like baseline IGF-1 levels .

- Pathway enrichment : Use GSVA (Gene Set Variation Analysis) on RNA-seq data to link this compound doses to pathways like "neurotransmitter secretion" or "synaptic plasticity" .

- Meta-analysis : Pool data from heterogeneous studies (e.g., this compound vs. placebo in elderly cohorts) using random-effects models to quantify overall effect sizes (e.g., Cohen’s d for memory improvement) .

Properties

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWPRVFKDLAUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H246N44O42S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86168-78-7 | |

| Record name | Sermorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.